molecular formula C5H7ClN2O2S B3047191 1,5-dimethyl-1H-pyrazole-3-sulfonyl chloride CAS No. 1354706-13-0

1,5-dimethyl-1H-pyrazole-3-sulfonyl chloride

Cat. No.: B3047191
CAS No.: 1354706-13-0
M. Wt: 194.64
InChI Key: SLQKSPVMRXDLGX-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing three carbon atoms and two nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes .

Preparation Methods

The synthesis of 1,5-dimethyl-1H-pyrazole-3-sulfonyl chloride typically involves the reaction of 1,5-dimethyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions, often involving the use of a solvent such as dichloromethane. The process requires careful temperature control and the addition of chlorosulfonic acid dropwise to avoid excessive heat generation .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated systems for precise control of reaction conditions and the incorporation of purification steps such as recrystallization or distillation .

Chemical Reactions Analysis

1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.

    Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can be involved in redox reactions under appropriate conditions.

    Cyclization Reactions: The compound can also undergo cyclization reactions, forming various heterocyclic structures.

Scientific Research Applications

1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology and Medicine: The compound is explored for its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties.

    Industry: In industrial settings, it is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Comparison with Similar Compounds

1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride can be compared with other similar compounds, such as:

    1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride: This compound has a similar structure but with the sulfonyl chloride group at a different position on the pyrazole ring.

    1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride:

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct reactivity and properties compared to its analogs .

Properties

IUPAC Name

1,5-dimethylpyrazole-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O2S/c1-4-3-5(7-8(4)2)11(6,9)10/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQKSPVMRXDLGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701259522
Record name 1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701259522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354706-13-0
Record name 1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354706-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701259522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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